molecular formula C9H14N2O B11809038 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde

3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B11809038
M. Wt: 166.22 g/mol
InChI Key: JEFWWFWZDBHTEW-UHFFFAOYSA-N
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Description

3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazine with isopropyl acetoacetate, followed by cyclization and subsequent formylation to introduce the aldehyde group at the 5-position of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: 3-Ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid.

    Reduction: 3-Ethyl-1-isopropyl-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

  • 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
  • 3-Isopropyl-1H-pyrazole-5-carboxylate

Comparison: 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its carboxylic acid and ester counterparts. This functional group allows for specific interactions in biological systems and provides versatility in synthetic applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-ethyl-2-propan-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C9H14N2O/c1-4-8-5-9(6-12)11(10-8)7(2)3/h5-7H,4H2,1-3H3

InChI Key

JEFWWFWZDBHTEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C=O)C(C)C

Origin of Product

United States

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